molecular formula C10H8N2O4 B1347405 3-Methyl-7-nitro-1H-indole-2-carboxylic acid CAS No. 115058-18-9

3-Methyl-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B1347405
CAS No.: 115058-18-9
M. Wt: 220.18 g/mol
InChI Key: JMTOUTBAWYYGQY-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-1H-indole-2-carboxylic acid (CAS: 115058-18-9) is a nitro-substituted indole derivative with the molecular formula C₁₀H₈N₂O₄ and a molecular weight of 220.19 g/mol . Its structure features a carboxylic acid group at position 2, a methyl group at position 3, and a nitro group at position 7 of the indole core (Figure 1). This compound is primarily utilized in medicinal chemistry research, particularly as a precursor for synthesizing bioactive molecules or as a ligand in metalloenzyme studies .

Properties

IUPAC Name

3-methyl-7-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTOUTBAWYYGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 3-methylindole followed by carboxylation. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products

    Reduction of Nitro Group: 3-Methyl-7-amino-1H-indole-2-carboxylic acid.

    Reduction of Carboxyl Group: 3-Methyl-7-nitro-1H-indole-2-methanol.

    Halogenation: This compound halides.

Scientific Research Applications

3-Methyl-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole and has applications in chemistry, biology, medicine, and industry. It can serve as a building block for synthesizing complex indole derivatives, and it is studied for its potential as an enzyme inhibitor, its interactions with biological macromolecules, and its potential therapeutic effects, including anticancer and antimicrobial activities.

Scientific Research Applications

  • Chemistry this compound is used as a building block for synthesizing more complex indole derivatives. It can undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Oxidation The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
    • Reduction The carboxyl group can be reduced to an alcohol using lithium aluminum hydride.
    • Substitution The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
  • Biology It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. The mechanism of action involves interaction with specific molecular targets; the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells; the indole moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
  • Medicine It is investigated for potential therapeutic effects, including anticancer and antimicrobial activities, and has been studied for potential neuroprotective effects and the ability to modulate oxidative stress and inflammation.
  • Industry It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison to Similar Compounds

  • 3-Methyl-1H-indole-2-carboxylic acid: This compound lacks the nitro group, resulting in different chemical reactivity and biological activity compared to this compound.
  • 7-Nitro-1H-indole-2-carboxylic acid: This compound lacks the methyl group, affecting its overall stability and reactivity compared to this compound.
  • 3-Methyl-7-nitroindole: This compound differs due to the absence of the carboxyl group.

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the indole moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural Analogues: Substituent Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Comparison of 3-Methyl-7-nitro-1H-indole-2-carboxylic Acid with Similar Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound
3-Methyl-5-nitro-1H-indole-2-carboxylic acid 446830-73-5 C₁₀H₈N₂O₄ 220.19 Nitro at position 5 Nitro group position (5 vs. 7)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 Chloro at position 7 Nitro replaced with chloro
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 C₁₀H₉NO₃ 191.18 Methoxy at position 7, carboxylic acid at position 3 Functional group positions (carboxylic acid at 3 vs. 2)
Methyl 5-nitro-1H-indole-3-carboxylate 686747-51-3 C₁₀H₈N₂O₄ 220.19 Nitro at position 5, methyl ester at position 3 Carboxylic acid esterified to methyl ester
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 1120332-41-3 C₂₀H₂₀N₂O₂ 320.39 Cyclopentylamino at position 7, phenyl at position 2 Additional phenyl and cyclopentylamino groups

Key Research Findings and Implications

Nitro Group Positional Isomers
  • 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (CAS: 446830-73-5) shares the same molecular formula and weight as the target compound but differs in the nitro group position (5 vs. 7). For example, the nitro group at position 5 may deactivate the indole ring differently compared to position 7, influencing interactions in catalytic or binding processes .
Halogen vs. Nitro Substituents
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) replaces the nitro group with chloro. Chlorine, being a weaker electron-withdrawing group compared to nitro, reduces the compound’s acidity and may enhance solubility in non-polar solvents. This substitution is critical in drug design, where chloro groups are often used to modulate pharmacokinetic properties .
Carboxylic Acid vs. Ester Derivatives
  • Methyl 5-nitro-1H-indole-3-carboxylate (CAS: 686747-51-3) esterifies the carboxylic acid group, significantly altering solubility and bioavailability. Ester derivatives are typically prodrugs, designed to improve membrane permeability before enzymatic hydrolysis releases the active carboxylic acid form .
Functional Group Positional Isomerism
  • 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) demonstrates how shifting the carboxylic acid from position 2 to 3 and introducing methoxy at position 7 affects hydrogen-bonding capacity.

Biological Activity

3-Methyl-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains both a nitro group and a carboxylic acid group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for various chemical transformations, including reduction and halogenation, making it a versatile building block in organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress, which is implicated in various cellular processes . Additionally, the indole moiety can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Anticancer Properties

Research has indicated that this compound may function as an enzyme inhibitor, particularly targeting checkpoint kinases involved in DNA damage response pathways. For instance, studies have shown that inhibition of Chk2 enhances apoptosis in cancer cells when combined with genotoxic agents like doxorubicin . This suggests that the compound could be used to potentiate the effects of existing chemotherapy treatments.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism likely involves interference with bacterial metabolic pathways or cell wall synthesis .

Other Biological Effects

In addition to anticancer and antimicrobial activities, this compound has been studied for its potential neuroprotective effects. Its ability to modulate oxidative stress and inflammation may offer therapeutic avenues for neurodegenerative diseases .

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

StudyFindings
Yu et al. (2001)Demonstrated that Chk2 inhibition increased apoptosis in p53-defective cells when combined with chemotherapeutic agents .
Castedo et al. (2004)Showed enhanced mitotic catastrophe in cancer cells treated with Chk2 inhibitors alongside doxorubicin .
Jobson et al. (2007)Identified this compound as a novel inhibitor of Chk2, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methyl-7-nitro-1H-indole-2-carboxylic acid, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves the condensation of substituted indole precursors with nitro-containing reagents under reflux conditions. For example, analogous syntheses (e.g., Scheme 2 in ) use 3-formyl-1H-indole-2-carboxylic acid derivatives reacted with aminothiazolones in acetic acid at elevated temperatures. Key considerations include stoichiometric control (1.0–1.1 equiv of reactants), reaction duration (3–5 hours), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is recommended for isolating high-purity products .

Q. How can researchers characterize the structural integrity of this compound?

  • Answer : Use a combination of:

  • X-ray crystallography (via SHELX software for refinement ).
  • Spectroscopic methods : ¹H/¹³C NMR (DMSO-d₆ as solvent, δ 8–10 ppm for nitro protons), FT-IR (stretching bands for nitro groups at ~1520 cm⁻¹ and carboxylic acid at ~1700 cm⁻¹), and elemental analysis (C, H, N, O content).
  • Thermal analysis : Melting point determination (compare with literature values; note that physical properties like melting points for similar indole derivatives range from 140–259°C ).

Q. What safety protocols are essential when handling nitro-substituted indole derivatives?

  • Answer :

  • Personal protective equipment (PPE) : Wear P95/P100 respirators, nitrile gloves, and lab coats to avoid inhalation or dermal contact .
  • Ventilation : Use fume hoods for synthesis steps involving nitro groups or acetic acid reflux.
  • Waste disposal : Segregate nitro-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-indole derivatives?

  • Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or polymorphism. Mitigation strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Powder X-ray diffraction (PXRD) to identify polymorphic forms.
  • Computational modeling (DFT calculations) to predict stable conformers and compare with experimental data .

Q. What methodological optimizations improve yield in the synthesis of nitro-indole carboxylic acids?

  • Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nitro-group incorporation.
  • Solvent optimization : Replace acetic acid with trifluoroacetic acid (TFA) for higher reactivity in electrophilic substitution.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. How can SHELX software enhance structural refinement for nitro-indole derivatives?

  • Answer : SHELXL ( ) is ideal for high-resolution crystallography:

  • Use TWIN/BASF commands to model twinning in crystals.
  • Refine anisotropic displacement parameters for nitro and carboxylic acid groups.
  • Validate hydrogen bonding networks (e.g., O–H···O interactions) using PLATON .

Methodological Recommendations

  • Synthesis : Prioritize reflux conditions with acetic acid for nitro-group stability .
  • Crystallography : Use SHELXL for high-resolution refinement and hydrogen-bond analysis .
  • Safety : Adopt EU-standard ABEK-P2 respirators for nitro compound handling .

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